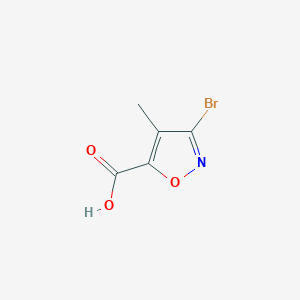

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

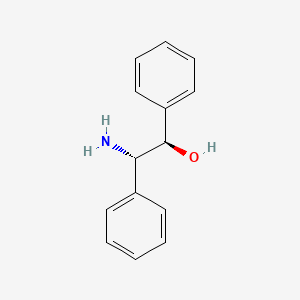

“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1357469-89-6 . It has a molecular weight of 206 . It is usually in powder form .

Synthesis Analysis

The synthesis of oxazoles, including “this compound”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrNO3/c1-2-3 (5 (8)9)10-7-4 (2)6/h1H3, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 206 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Key Building Block : This compound serves as a crucial building block in the synthesis of theophylline analogues, potentially leading to improved bronchodilators. The research explores the NMR spectral intricacies of the oxazole ring system as an electron-withdrawing unit (Ray & Ghosh, 1999).

Development of Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for biologically active compounds, demonstrates the flexibility of the oxazole derivatives in synthesizing peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Applications in Materials Science

- Formation of New Indole Trimers : Research indicates the use of 5-carboxyindole, a related compound, in creating C3-symmetric, substituted-triazatruxene molecules. These molecules are potential building blocks for functional materials in molecular electronics (Valentine et al., 2012).

Biochemical and Medicinal Applications

Anticonvulsant Activity of 3-Aminopyrroles : A study exploring the synthesis of new 3-aminopyrroles, which involved the use of related oxazole derivatives, found several compounds with significant anticonvulsant activity and low neurotoxicity, hinting at potential applications in epilepsy treatment (Unverferth et al., 1998).

Synthesis of Oxazole-4-carboxylate Derivatives : This research focused on the high-yield synthesis of various oxazole-4-carboxylates, exploring their potential as fluorescent probes in biochemical studies (Ferreira et al., 2010).

Antimicrobial and Anticancer Agents : Several studies have explored the synthesis of derivatives of oxazole compounds, assessing their potential as antimicrobial and anticancer agents, demonstrating the wide range of bioactive potential of these compounds (Bhat et al., 2004; Demirbas et al., 2004).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding the release of the compound into the environment .

Mécanisme D'action

Mode of Action

Isoxazoles typically interact with their targets through various mechanisms, including binding to active sites or allosteric sites, leading to changes in the target’s function . The bromo and methyl groups in the compound may influence its binding affinity and selectivity.

Biochemical Pathways

Isoxazoles can affect various biochemical pathways depending on their targets . The downstream effects can range from modulation of signal transduction pathways to alteration of enzymatic activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Additionally, in vivo factors such as the presence of transport proteins, the immune response, and individual genetic variations can also influence the compound’s action.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid are not well-studied. It is known that oxazoles can interact with various biomolecules. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .

Molecular Mechanism

It is known that oxazoles can undergo reactions with various biomolecules due to the weak N-O bond in the isoxazole ring .

Temporal Effects in Laboratory Settings

It is known that oxazoles can undergo reactions under certain conditions, such as UV irradiation .

Metabolic Pathways

It is known that oxazoles can undergo reactions with various biomolecules due to the weak N-O bond in the isoxazole ring .

Propriétés

IUPAC Name |

3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAWHJJYHBCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2956266.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)

![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)